米格列奈钙

描述

Mitiglinide calcium is a drug used for the treatment of type 2 diabetes mellitus. It belongs to the meglitinide class of blood glucose-lowering drugs. Mitiglinide calcium works by stimulating insulin secretion from pancreatic beta cells, thereby helping to control blood glucose levels .

科学研究应用

Mitiglinide calcium has a wide range of scientific research applications:

Chemistry: Used in the development of new synthetic methods and drug delivery systems.

Biology: Studied for its effects on pancreatic beta cells and insulin secretion.

Medicine: Used in the treatment of type 2 diabetes mellitus to control blood glucose levels.

Industry: Employed in the production of gastroretentive floating matrix tablets and other drug formulations

作用机制

Target of Action

Mitiglinide calcium primarily targets ATP-sensitive potassium (K+) channels, specifically the Kir6.2/SUR1 complex, in pancreatic beta-cells . These channels play a crucial role in insulin secretion, making them a significant target for diabetes treatment .

Mode of Action

Mitiglinide calcium operates by binding to and blocking ATP-sensitive K+ channels in pancreatic beta-cells . The closure of these potassium channels causes depolarization, which stimulates calcium influx through voltage-gated calcium channels . This influx of calcium into the cells triggers the exocytosis of insulin granules .

Biochemical Pathways

The primary biochemical pathway affected by mitiglinide calcium is the insulin secretion pathway. By blocking ATP-sensitive K+ channels, mitiglinide calcium influences the membrane potential of pancreatic beta-cells. This change in membrane potential leads to the opening of voltage-gated calcium channels and the subsequent influx of calcium. The increased intracellular calcium concentration triggers the release of insulin from the beta-cells .

Pharmacokinetics

It is known that mitiglinide calcium is a fast-acting anti-diabetic drug, suggesting that it is rapidly absorbed and metabolized .

Result of Action

The primary result of mitiglinide calcium’s action is the stimulation of insulin secretion. By blocking ATP-sensitive K+ channels and causing depolarization, mitiglinide calcium promotes the release of insulin from pancreatic beta-cells . This increase in insulin secretion helps to regulate blood glucose levels, making mitiglinide calcium an effective treatment for type 2 diabetes.

Action Environment

The action of mitiglinide calcium can be influenced by various environmental factors. For instance, the presence of glucose can enhance the drug’s ability to stimulate insulin secretion . Additionally, mitiglinide calcium has been shown to have a high selectivity for pancreatic K+ ATP channels, suggesting that it may be less likely to be affected by off-target effects in other tissues .

生化分析

Biochemical Properties

Mitiglinide calcium interacts with ATP-sensitive potassium (KATP) channels, specifically the Kir6.2/SUR1 complex, in pancreatic beta-cells . By binding to and blocking these channels, it causes depolarization which stimulates calcium influx through voltage-gated calcium channels . This influx of calcium triggers the exocytosis of insulin granules .

Cellular Effects

Mitiglinide calcium has a significant impact on cellular processes, particularly in pancreatic beta-cells. It stimulates insulin secretion by inhibiting pancreatic KATP channels . This action is thought to improve postprandial hyperglycemia .

Molecular Mechanism

The molecular mechanism of action of Mitiglinide calcium involves its binding to and blocking of ATP-sensitive K(+) (K(ATP)) channels (Kir6.2/SUR1 complex, KATP channels) in pancreatic beta-cells . The closure of these potassium channels causes depolarization, which stimulates calcium influx through voltage-gated calcium channels . The resulting high intracellular calcium subsequently triggers the exocytosis of insulin granules .

Temporal Effects in Laboratory Settings

Mitiglinide calcium is a rapid-acting anti-diabetic drug . Its early insulin release and short duration of action make it effective in improving postprandial hyperglycemia

Dosage Effects in Animal Models

The effects of Mitiglinide calcium at different dosages in animal models have not been extensively studied. One study showed that the developed mitiglinide microsponges can prolong the drug’s action and circumvent frequent dosing in diabetic patients to enhance patient compliance .

Metabolic Pathways

It is known that it interacts with ATP-sensitive potassium channels in pancreatic beta-cells, influencing the metabolism of glucose .

Subcellular Localization

It is known to act on ATP-sensitive potassium channels in pancreatic beta-cells , suggesting that it may be localized to these cells within the pancreas.

准备方法

Synthetic Routes and Reaction Conditions

Mitiglinide calcium can be synthesized through a quasi-emulsion solvent diffusion method. This involves using ethyl cellulose and polyvinyl alcohol polymers to create microsponges that encapsulate the drug. The microsponges are then evaluated for various parameters such as morphology, product yield, bulk density, entrapment efficiency, in vitro buoyancy, and drug release .

Industrial Production Methods

In industrial settings, mitiglinide calcium is produced using a direct compression technique with hydroxypropyl methylcellulose K15M and sodium alginate as matrix-forming polymers. Sodium bicarbonate is used as a gas-forming agent to create gastroretentive floating matrix tablets. This method ensures prolonged gastric residence time for better absorption of the drug .

化学反应分析

Types of Reactions

Mitiglinide calcium undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include various derivatives of mitiglinide calcium, which may have different pharmacological properties and applications.

相似化合物的比较

Similar Compounds

Mitiglinide calcium is similar to other meglitinide analogues such as:

- Repaglinide

- Nateglinide

- S-3075

- BTS-67582

Uniqueness

Mitiglinide calcium is unique due to its high selectivity and rapid action in stimulating insulin secretion. It has a distinct binding site on the ATP-sensitive potassium channels, which contributes to its effectiveness in controlling postprandial hyperglycemia .

属性

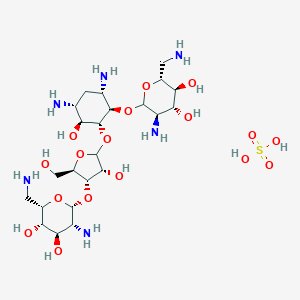

CAS 编号 |

145525-41-3 |

|---|---|

分子式 |

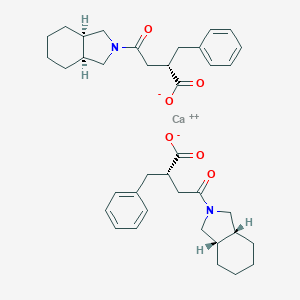

C19H25CaNO3 |

分子量 |

355.5 g/mol |

IUPAC 名称 |

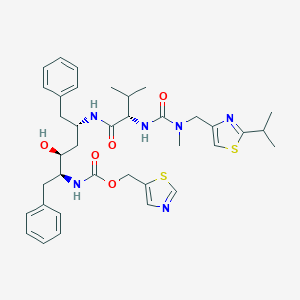

calcium;(2S)-4-[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzyl-4-oxobutanoate |

InChI |

InChI=1S/C19H25NO3.Ca/c21-18(20-12-15-8-4-5-9-16(15)13-20)11-17(19(22)23)10-14-6-2-1-3-7-14;/h1-3,6-7,15-17H,4-5,8-13H2,(H,22,23);/t15-,16+,17-;/m0./s1 |

InChI 键 |

KWKIVJHIPMALGE-VNMUXGFYSA-N |

SMILES |

C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].[Ca+2] |

手性 SMILES |

C1CC[C@H]2CN(C[C@H]2C1)C(=O)C[C@H](CC3=CC=CC=C3)C(=O)O.[Ca] |

规范 SMILES |

C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)O.[Ca] |

外观 |

Powder |

| 145525-41-3 | |

Pictograms |

Health Hazard |

同义词 |

2-benzyl-3-(hexahydro-2-isoindolinylcarbonyl)propionate calcium 2-benzyl-3-(cis-hexahydro-2-isoindolinylcarbonyl)propionate dihydrate KAD 1229 KAD-1229 miti-glinide mitiglinide S21403 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does mitiglinide calcium exert its therapeutic effect in type 2 diabetes?

A1: Mitiglinide calcium acts as an insulin secretagogue, primarily targeting pancreatic β-cells to enhance insulin release. This effect is mediated by its interaction with ATP-sensitive potassium (KATP) channels located on the β-cell membrane. [] By binding to and closing these channels, mitiglinide calcium depolarizes the β-cell membrane, leading to the opening of voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules, ultimately increasing insulin secretion. []

Q2: What is the molecular formula and weight of mitiglinide calcium?

A2: The molecular formula of mitiglinide calcium is (C25H35N2O4)2Ca, and its molecular weight is 867.15 g/mol. [, , , ]

Q3: What spectroscopic techniques are commonly employed for the characterization of mitiglinide calcium?

A3: Several spectroscopic methods have been utilized in research to confirm the structure of mitiglinide calcium, including 1H NMR, MS, and IR spectroscopy. [, ]

Q4: What formulation strategies have been explored to improve the stability, solubility, or bioavailability of mitiglinide calcium?

A4: Researchers have investigated the development of orally disintegrating tablets to enhance patient adherence and potentially improve bioavailability. These formulations aim to mask the bitterness of mitiglinide calcium while ensuring rapid disintegration in the oral cavity and rapid dissolution in the gastrointestinal tract. [, ]

Q5: What are the key pharmacokinetic parameters of mitiglinide calcium in humans?

A5: Studies in healthy volunteers have revealed that mitiglinide calcium exhibits rapid absorption after oral administration, achieving peak plasma concentrations (Cmax) within approximately 0.5 to 1.5 hours (tmax). [, , , ] The elimination half-life (t1/2) of mitiglinide has been reported to range from 1.1 to 2.6 hours, indicating a relatively short duration of action. [, , , ]

Q6: Has mitiglinide calcium demonstrated any accumulation in the body after multiple doses?

A7: Studies indicate that mitiglinide does not show significant accumulation in the body after multiple doses (10 mg three times daily) for up to seven days. []

Q7: What preclinical models have been employed to evaluate the efficacy of mitiglinide calcium?

A8: Researchers have utilized various animal models, including normal and diabetic animals, to assess the efficacy of mitiglinide in controlling postprandial hyperglycemia. These studies have shown mitiglinide to be more potent in its insulinotropic effect compared to nateglinide. []

Q8: How does the efficacy of mitiglinide calcium compare to other antidiabetic agents, such as sitagliptin?

A9: A crossover study in patients with type 2 diabetes compared the effects of mitiglinide calcium/voglibose combination therapy with an increased dose of sitagliptin (100 mg/day). The study indicated that mitiglinide calcium/voglibose was more effective in improving mean amplitude of glycemic excursions (MAGE) and postprandial hyperglycemia. [, ] Conversely, the higher dose of sitagliptin showed a greater reduction in early morning glucose levels. [, ]

Q9: What analytical methods are commonly used for the quantification of mitiglinide calcium in various matrices?

A10: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) detection and tandem mass spectrometry (MS/MS), has been widely employed for the determination of mitiglinide calcium in pharmaceutical formulations and biological samples. [, , , , , , , , , ] Gas chromatography (GC) has also been utilized for the analysis of residual organic solvents in mitiglinide calcium. [, ]

Q10: What are the advantages of employing chiral HPLC for the analysis of mitiglinide calcium?

A11: Chiral HPLC methods have been developed to specifically separate and quantify the enantiomers of mitiglinide calcium. This is crucial for ensuring the drug's enantiomeric purity, as only the S-enantiomer possesses the desired pharmacological activity. [, , ]

Q11: What methods are typically used to assess the dissolution characteristics of mitiglinide calcium formulations?

A12: The paddle method, a standard dissolution test outlined in pharmacopoeias, has been applied to evaluate the dissolution rate of mitiglinide calcium hydrate dispersible tablets. [] In this method, the formulation is subjected to a specific volume of dissolution medium (e.g., water) at a controlled temperature and agitation speed, and the amount of drug released over time is measured.

Q12: What is the most common adverse event associated with mitiglinide calcium therapy?

A13: Hypoglycemia is the most frequently reported adverse event associated with mitiglinide calcium treatment. [, , ] While generally mild, severe hypoglycemia has been reported in rare cases. [] Close monitoring of blood glucose levels is essential, particularly during the initial stages of treatment.

Q13: Are there any known clinically significant drug-drug interactions involving mitiglinide calcium?

A14: Concomitant administration of mitiglinide with strong cytochrome P450 (CYP) enzyme inhibitors, particularly CYP3A4 inhibitors like itraconazole, fluconazole, and voriconazole, can significantly increase mitiglinide plasma concentrations. [] This increase in exposure elevates the risk of hypoglycemia. Careful dose adjustments and close monitoring are crucial when such combinations are unavoidable.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。